molecular formula C13H15IO3 B1360762 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone CAS No. 898785-46-1

3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

Cat. No. B1360762
M. Wt: 346.16 g/mol
InChI Key: ZWSGHDZGOKQSSI-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)-2'-iodopropiophenone (hereafter referred to as “DIP”) is a synthetic organic compound that has recently been studied for its potential medical applications. It is a derivative of propiophenone, a compound that is used in the manufacture of several pharmaceutical drugs. DIP is a relatively new compound and has only recently been studied for its potential medical applications.

Scientific Research Applications

Application 1: AIEgen-Based Fluorescent Nanomaterials

  • Summary of Application : Luminogens with the feature of aggregation-induced emission (AIEgen) have emerged as advanced luminescent materials for fluorescent nanomaterial preparation. AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .
  • Methods of Application : The fabrication methods of AIEgen-based nanomaterials involve the use of organic dye-based fluorescent nanomaterials, which show better biocompatibility compared to the nanomaterials based on inorganic semiconductor quantum dots .
  • Results or Outcomes : AIEgen-based nanomaterials have been used in in vitro/in vivo imaging, cell tracing, photodynamic therapy, and drug delivery .

Application 2: Synthesis of Dioxanones and Their Claisen-Schmidt Reactions

  • Summary of Application : A method has been developed for in situ generation of 1,3-dioxan-5-one derivatives. These compounds are simple precursors for accessing carbohydrate structures .
  • Methods of Application : The method involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .
  • Results or Outcomes : In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .

Application 3: Synthesis of 3-(1,3-Dioxan-2-yl)aniline

  • Summary of Application : 3-(1,3-Dioxan-2-yl)aniline is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
  • Methods of Application : The specific methods of application or experimental procedures are not provided .
  • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not provided .

Application 4: In Situ Synthesis of 1,3-Dioxan-5-one Derivatives

  • Summary of Application : A new method has been introduced for in situ preparation of various derivatives of 2 starting from 1 and trialkoxyalkanes .
  • Methods of Application : The method involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .
  • Results or Outcomes : The results or outcomes obtained from this method are not provided .

Application 5: Synthesis of 3-(1,3-Dioxan-2-yl)aniline

  • Summary of Application : 3-(1,3-Dioxan-2-yl)aniline is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
  • Methods of Application : The specific methods of application or experimental procedures are not provided .
  • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not provided .

Application 6: In Situ Synthesis of 1,3-Dioxan-5-one Derivatives

  • Summary of Application : A new method has been introduced for in situ preparation of various derivatives of 2 starting from 1 and trialkoxyalkanes .
  • Methods of Application : The method involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .
  • Results or Outcomes : The results or outcomes obtained from this method are not provided .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSGHDZGOKQSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645900
Record name 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

CAS RN

898785-46-1
Record name 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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